Dihydro-5-(4-chlorophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride
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Overview
Description
Dihydro-5-(4-chlorophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride: is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, is characterized by the presence of a chlorophenyl group, a hydroxyethylamino group, and a furanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro-5-(4-chlorophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride typically involves the following steps:
Formation of the Furanone Ring: The furanone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Hydroxyethylamino Group: This step involves the nucleophilic substitution reaction where the hydroxyethylamino group is attached to the furanone ring.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Dihydro-5-(4-chlorophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Dihydro-5-(4-chlorophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride: has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound for developing new drugs with potential therapeutic effects.
Biological Studies: Investigated for its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: Utilized in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Dihydro-5-(4-chlorophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dihydro-5-(4-bromophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride
- Dihydro-5-(4-methylphenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride
- Dihydro-5-(4-nitrophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride
Uniqueness
Dihydro-5-(4-chlorophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride: is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The hydroxyethylamino group also contributes to its solubility and interaction with biological targets.
Properties
CAS No. |
139084-76-7 |
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Molecular Formula |
C12H15Cl2NO3 |
Molecular Weight |
292.15 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-(2-hydroxyethylamino)oxolan-2-one;hydrochloride |
InChI |
InChI=1S/C12H14ClNO3.ClH/c13-9-3-1-8(2-4-9)11-7-10(12(16)17-11)14-5-6-15;/h1-4,10-11,14-15H,5-7H2;1H |
InChI Key |
ULWYHKBFLSHNAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1C2=CC=C(C=C2)Cl)NCCO.Cl |
Origin of Product |
United States |
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